Product packaging for Huperzinine(Cat. No.:CAS No. 119188-49-7)

Huperzinine

Cat. No.: B046238
CAS No.: 119188-49-7
M. Wt: 270.37 g/mol
InChI Key: GDGWMBXSNPMXBY-OGHNNQOOSA-N
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Description

Chromatographic Fractionation Techniques in Huperzinine Isolation

The isolation of this compound from its natural sources is a multi-step process that relies on various chromatographic methods to separate it from a complex mixture of other alkaloids and plant metabolites. mdpi.comphcogres.com The initial step typically involves the extraction of the chopped plant material with a solvent, such as a mixture of ethanol (B145695) and water. rhhz.net The resulting crude extract then undergoes a series of purification steps.

A common initial step is an acid-base extraction. The crude extract is dissolved in an acidic solution and then washed with an organic solvent like chloroform (B151607) to remove non-alkaloidal impurities. The aqueous layer, containing the protonated alkaloids, is then made basic with a solution like ammonia, and the alkaloids are extracted into an organic solvent such as chloroform. mdpi.comrhhz.net

This alkaloidal extract is then subjected to various forms of column chromatography. mdpi.comphcogres.com This technique separates compounds based on their differential adsorption to a stationary phase packed in a column, while a mobile phase flows through it.

Commonly Used Chromatographic Techniques:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique where the crude alkaloid extract is applied to a column packed with silica gel. A gradient of solvents, often a mixture of chloroform and methanol (B129727) with increasing polarity, is used to elute the different compounds at different rates. mdpi.com Fractions are collected and analyzed, and those containing this compound are combined. In some procedures, recrystallization from a solvent like methanol can yield pure this compound from a sufficiently enriched fraction. mdpi.com

Reversed-Phase (RP) Chromatography: In this method, a non-polar stationary phase (like C18-functionalized silica gel) is used with a polar mobile phase, such as a water and acetonitrile (B52724) gradient. acs.org This technique separates compounds based on their hydrophobicity.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography separates molecules based on their size. It is often used as a final polishing step to remove any remaining impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, semi-preparative or analytical HPLC is often employed. This technique uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. mdpi.comnih.gov

Table 1: Chromatographic Methods in this compound Isolation

TechniqueStationary PhaseTypical Mobile PhasePrinciple of Separation
Silica Gel Column ChromatographySilica GelChloroform/Methanol GradientAdsorption
Reversed-Phase (RP) ChromatographyC18-functionalized Silica GelWater/Acetonitrile GradientPartitioning based on hydrophobicity
Sephadex LH-20Sephadex LH-20MethanolSize Exclusion
High-Performance Liquid Chromatography (HPLC)C18Formic acid/MethanolHigh-resolution partitioning

Spectroscopic Characterization Approaches for this compound Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a variety of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments to gain further structural insights. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, such as carbonyl (C=O) and hydroxyl (O-H) groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems, such as the α-pyridone moiety present in many Lycopodium alkaloids. rhhz.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR (Proton NMR): This provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. nih.gov

¹³C NMR (Carbon NMR): This provides information about the number and types of carbon atoms in the molecule. mdpi.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. researchgate.netnih.gov This technique was used to determine the crystal structure of acetylcholinesterase complexed with the related alkaloid, huperzine A, providing insights into its binding. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the absolute configuration (stereochemistry) of chiral molecules by measuring the differential absorption of left and right circularly polarized light. mdpi.com

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS)Molecular weight and formula
Infrared (IR) SpectroscopyPresence of functional groups
UV-Vis SpectroscopyIdentification of conjugated systems
¹H NMR SpectroscopyProton environment and connectivity
¹³C NMR SpectroscopyCarbon skeleton framework
2D NMR (COSY, HSQC, HMBC)Detailed connectivity of atoms
X-ray CrystallographyThree-dimensional molecular structure
Circular Dichroism (CD)Absolute configuration (stereochemistry)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O B046238 Huperzinine CAS No. 119188-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119188-49-7

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(1R,9R,13R)-1-(dimethylamino)-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C17H22N2O/c1-5-13-12-8-11(2)10-17(13,19(3)4)14-6-7-16(20)18-15(14)9-12/h5-8,12-13H,1,9-10H2,2-4H3,(H,18,20)/t12-,13+,17+/m0/s1

InChI Key

GDGWMBXSNPMXBY-OGHNNQOOSA-N

SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N(C)C

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N(C)C

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N(C)C

Synonyms

huperzinine

Origin of Product

United States

Chemical Compound Information

Biosynthetic Pathways and Precursors of Lycopodium Alkaloids Relevant to Huperzinine

Proposed General Lycopodium Alkaloid Biosynthesis Pathways.

The foundational framework for the biosynthesis of Lycopodium alkaloids, including huperzinine, originates from the amino acid L-lysine. nih.govnih.govslideshare.net Isotope labeling studies have been instrumental in outlining the plausible metabolic route for these complex molecules. nih.gov The general proposed pathway can be summarized in several key stages:

Initiation from L-lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine (B124047). nih.govnih.govuni.lu This initial step channels primary metabolism into the specialized secondary metabolic pathway of alkaloids.

Formation of Piperideine: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal, which then spontaneously cyclizes to form a key intermediate, 1-piperideine. nih.govnih.gov This heterocyclic imine is a crucial precursor for the construction of the alkaloid scaffold. nih.gov

Coupling with a Polyketide Unit: The pathway proceeds with the coupling of the piperideine ring with a polyketide substrate, often derived from malonyl-CoA. nih.gov This condensation reaction generates the initial building blocks necessary for the formation of the diverse Lycopodium alkaloid skeletons. nih.gov For instance, the reaction between piperideine and what is proposed to be 4-(2-piperidyl)-acetoacetic acid (4PAA) is a key step. uni.lu This leads to the formation of pelletierine. nih.gov

Formation of the Core Tetracyclic Skeleton: Through a series of complex, multi-step reactions that are not yet fully elucidated, these initial building blocks are assembled into the characteristic tetracyclic skeleton of lycodane. nih.gov This core structure is the common precursor to the four major classes of Lycopodium alkaloids.

Diversification into Different Alkaloid Classes: From the central lycodane intermediate, the pathway diverges to form the various classes of Lycopodium alkaloids, including the lycodine-type, to which this compound belongs. nih.govuni.lu This diversification is achieved through a series of chemical modifications such as oxidations, reductions, and rearrangements, leading to the vast structural diversity observed in this family of alkaloids. nih.govuni.lu this compound itself is considered a plausible biosynthetic precursor for other alkaloids, such as lycocasine A, through subsequent epoxidation and rearrangement reactions.

A schematic representation of this proposed pathway, leading to metabolites like huperzine A, provides a roadmap for understanding the formation of related compounds like this compound.

Identification of Key Enzymes Implicated in Alkaloid Production.

The proposed biosynthetic pathway is catalyzed by a series of specific enzymes, many of which have been identified and characterized through transcriptomic analysis and biochemical assays. nih.govnih.gov

Lysine Decarboxylase (LDC): This enzyme catalyzes the first committed step in the pathway, the conversion of L-lysine to cadaverine. nih.govnih.gov LDC genes have been identified in the transcriptomes of several Lycopodium-alkaloid-producing plants, including Huperzia serrata and Phlegmariurus tetrastichus. nih.gov

Copper Amine Oxidase (CAO): Following the initial decarboxylation, a copper amine oxidase is responsible for the oxidative deamination of cadaverine to 5-aminopentanal, the precursor to 1-piperideine. nih.govnih.gov The co-expression of CAO and LDC genes provides strong evidence for their collaborative role in the early stages of the pathway. nih.gov

Polyketide Synthase (PKS): A type III polyketide synthase is implicated in the crucial condensation step between the piperideine-derived unit and a polyketide extender unit. This enzyme facilitates the formation of the carbon-carbon bond that links the two major biosynthetic branches. Specifically, a piperidyl ketide synthase (PtPIKS) has been shown to be sufficient, along with LDC and CAO, to convert L-lysine and malonyl-CoA into a precursor for downstream alkaloids.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is believed to be heavily involved in the later, diversifying stages of Lycopodium alkaloid biosynthesis. nih.gov They are likely responsible for the various oxidative modifications of the lycodane skeleton that lead to the formation of different alkaloid structures. nih.gov Transcriptome analysis of H. serrata has identified numerous CYP450 genes, with some classes, like the berberine (B55584) bridge enzyme (BBE) and secologanin (B1681713) synthase (SLS) types, being evaluated as strong candidates for these scaffold modifications.

Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs): Recent studies have identified several 2OGD enzymes that catalyze key transformations in the downstream biosynthesis of huperzine A, including pyridone ring formation and piperidine (B6355638) ring cleavage. These enzymes are crucial for the final tailoring of the alkaloid structure.

α-Carbonic Anhydrase-Like (CAL) Enzymes: A significant breakthrough in understanding the biosynthesis was the discovery of neofunctionalized α-carbonic anhydrase-like enzymes. These CAL enzymes are involved in the critical Mannich-like condensation reactions that form the core carbon-carbon bonds and the bicyclic scaffold of the Lycopodium alkaloids, a previously cryptic step in the pathway.

The identification of these key enzyme families provides valuable targets for metabolic engineering efforts aimed at producing these complex alkaloids in heterologous systems.

Metabolomic and Transcriptomic Analyses in Alkaloid-Producing Plants.

The integration of metabolomic and transcriptomic analyses has been a powerful strategy to unravel the complexities of Lycopodium alkaloid biosynthesis in their native plant producers, such as Huperzia serrata and Phlegmariurus tetrastichus.

Transcriptome analysis of different tissues (root, stem, leaf, and sporangia) of H. serrata has generated substantial datasets, leading to the assembly of a large number of unigenes. By analyzing these transcriptomes, researchers have successfully identified candidate genes encoding the key enzymes of the biosynthetic pathway, including LDC, CAO, and PKS. Furthermore, differential gene expression analysis across tissues has helped to pinpoint specific gene family members that are likely involved in the pathway. For example, a global transcriptome analysis of H. serrata identified 457 CYP450 genes and highlighted specific classes that may be responsible for the later modification steps.

Metabolomic profiling, often performed using techniques like UPLC-MS/MS, allows for the identification and quantification of a wide range of metabolites within the plant tissues. In the context of this compound and related alkaloids, metabolomic studies have successfully detected key intermediates and final products of the biosynthetic pathway. A recent study on H. serrata identified 12 metabolites involved in the huperzine A biosynthetic pathway, including precursors like L-lysine and cadaverine, as well as downstream alkaloids like this compound, lycodine, phlegmarine, and α-obscurine. However, some proposed intermediates, such as 4-(2-piperidyl)-acetoacetic acid (4PAA) and lycodane, were not detected, possibly due to their low abundance or transient nature.

By combining these two 'omics' approaches, scientists can establish strong correlations between gene expression levels and metabolite accumulation. For instance, a combined analysis of H. serrata revealed that the expression of genes encoding enzymes like CAO and CYP was significantly correlated with the levels of various alkaloids, including this compound. This integrated approach not only validates the proposed biosynthetic pathway but also uncovers potential regulatory networks, including the role of transcription factors that control the expression of the biosynthetic genes. These analyses provide a comprehensive view of the molecular mechanisms underlying the production of this compound and other Lycopodium alkaloids.

In Vitro Molecular and Cellular Investigations

Acetylcholinesterase (AChE) Inhibitory Activity of this compound.researchgate.netsciensage.infonih.gov

This compound is a Lycopodium alkaloid recognized for its role as an acetylcholinesterase (AChE) inhibitor. sciensage.infonih.gov AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting this enzyme can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. patsnap.comresearchgate.net this compound, along with related compounds like huperzine A and B, has been identified as a selective and reversible inhibitor of AChE. researchgate.netresearchgate.netscielo.br In vitro studies have demonstrated that various Lycopodium alkaloids, including this compound, exhibit AChE inhibitory activity, contributing to their potential for improving learning and memory. sciensage.info

Comparative Enzymatic Potency and Selectivity.researchgate.netcaldic.com

When compared to other AChE inhibitors, the potency of the broader class of huperzine compounds is notable. For instance, huperzine A has been shown to be more potent than tacrine (B349632) and galantamine, and comparable to donepezil (B133215) in its inhibitory action on AChE. sciensage.info In molar terms, huperzine A was found to be significantly more potent than donepezil and rivastigmine (B141) in elevating cortical acetylcholine levels in rats. researchgate.netnih.gov

Specifically, research has highlighted the selectivity of these compounds for different molecular forms of AChE. Huperzine A preferentially inhibits the G4 form of AChE, which is the predominant form at cholinergic synapses, whereas other inhibitors like rivastigmine and tacrine show a preference for the G1 form. caldic.com Donepezil's selectivity varies by brain region. caldic.com This selectivity for the G4 form by huperzine A is considered advantageous as it is expected to prolong the action of acetylcholine at the synapse. researchgate.net

Below is a table comparing the inhibitory constants (Ki) of Huperzine A and other AChE inhibitors against the G1 and G4 forms of acetylcholinesterase in the rat cortex.

CompoundG1 Ki (nM)G4 Ki (nM)
Huperzine A2307
Donepezil3.54
Tacrine230Not specified
RivastigmineNot specifiedNot specified
PhysostigmineNot specifiedNot specified

This table is based on data from a study comparing the effects of different acetylcholinesterase inhibitors on various molecular forms of the enzyme in the rat brain. caldic.com

Cholinergic Anti-Inflammatory Pathway Agonism by this compound Derivatives.nih.gov

Recent research has explored the role of this compound derivatives as agonists of the cholinergic anti-inflammatory pathway (CAP). nih.gov This pathway is a neuro-immunomodulatory mechanism where the nervous system, through the action of acetylcholine on alpha-7 nicotinic acetylcholine receptors (α7 nAChR), can suppress inflammation. nih.govmdpi.comnih.gov A study published in 2024 reported the synthesis of O-arylated this compound derivatives that demonstrated potent activity against monosodium urate (MSU)-induced IL-1β production, a key inflammatory cytokine in gout arthritis. nih.gov These derivatives were found to activate the CAP to block the initial phase of NLRP3 inflammasome activation. nih.gov

The study highlighted that two derivatives, 3k and 3q, showed greater potency in reducing MSU-induced IL-1β production compared to the clinical drugs hydrocortisone (B1673445) and indomethacin, as well as known CAP agonists. nih.gov

Cellular Model Investigations for Mechanistic Insights.researchgate.netnih.govnih.gov

Cellular models have been instrumental in understanding the mechanisms of action of huperzine compounds. Studies using cell lines have investigated their binding to various proteins. For example, research has explored the interaction of huperzine A with human serum albumin (HSA) and human transferrin (Tf), the most abundant proteins in plasma. nih.govnih.gov These studies, employing computational and spectroscopic methods, have shown that huperzine A can bind to these transport proteins, which may influence its distribution and availability in the body. nih.govnih.gov

Furthermore, cellular models are crucial for investigating the anti-inflammatory effects of this compound derivatives. For instance, the efficacy of O-arylated huperzinines in suppressing IL-1β production was assessed in promonocytic THP-1 macrophages. nih.gov In studies on related compounds like Huperzine A, cellular models have been used to demonstrate neuroprotective effects against oxidative stress and to investigate the modulation of pathways involved in apoptosis and neuroinflammation. patsnap.comresearchgate.net

In Vivo Preclinical Model Studies (Animal-Based Research)

Mechanistic Evaluations in Experimental Models.researchgate.netcaldic.comnih.gov

Animal models have provided significant insights into the mechanistic actions of huperzine compounds in a living system. These studies have largely focused on the effects of Huperzine A, a closely related and more extensively studied compound.

In a rat model of acute hypobaric hypoxia, Huperzine A administration was shown to ameliorate cognitive deficits and reduce oxidative stress in the hippocampus. nih.gov The study found that Huperzine A supplementation significantly restored spatial memory and decreased biomarkers of oxidative damage, such as reactive oxygen species and lipid peroxidation, while increasing levels of antioxidants like superoxide (B77818) dismutase. nih.gov It also reduced the expression of pro-apoptotic proteins. nih.gov

Another study using a mouse model of repetitive mild closed head injury (traumatic brain injury - TBI) demonstrated that Huperzine A treatment could inhibit oxidative stress and reduce neuroinflammation. caldic.com The therapeutic effects were associated with the inhibition of NF-κB activation and a subsequent reduction in the release of pro-inflammatory cytokines like TNF-α and IL-1β. caldic.com

In a cuprizone-induced mouse model, which mimics demyelination and neuroinflammation, Huperzine A was found to alleviate anxiety-like behavior and improve motor and cognitive functions. researchgate.netnih.gov It also reduced demyelination and axonal injury. researchgate.netnih.gov Mechanistically, Huperzine A increased the levels of anti-inflammatory cytokines while decreasing pro-inflammatory ones. researchgate.netnih.gov The effects of Huperzine A were reversed by mecamylamine, a nicotinic acetylcholinergic receptor antagonist, suggesting the involvement of the cholinergic system in its therapeutic action. nih.gov

Furthermore, in a guinea pig model, Huperzine A was found to enhance the antioxidant capacity of the central nervous system without significantly increasing oxidative stress, suggesting its involvement in processes beyond just cholinesterase inhibition. nih.gov

Preclinical Pharmacological Research on Huperzinine

Analysis of Molecular and Cellular Responses in Animal Tissues

Detailed preclinical research focusing specifically on the molecular and cellular responses to the chemical compound Huperzinine in animal tissues is limited in publicly available scientific literature. The bulk of research on alkaloids from the Huperzia serrata plant has concentrated on the more abundant and potent compound, Huperzine A.

While this compound is recognized as a Lycopodium alkaloid, its primary identified mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme. In vivo studies in animal models have demonstrated that, like other related alkaloids, this compound exhibits AChE inhibition activity, which is associated with improvements in learning and memory. However, specific data detailing its broader effects on molecular signaling pathways, gene expression, or specific cellular markers in various animal tissues are not extensively documented.

Consequently, the generation of detailed data tables illustrating a range of molecular and cellular responses to this compound is not feasible based on current research findings.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Huperzinine and Its Analogs

Synthetic Methodologies for Huperzinine and its Skeleton

The synthesis of this compound and its core bicyclo[3.3.1]nonane skeleton is a complex endeavor that has been approached through various synthetic strategies. The intricate, three-dimensional architecture of these molecules necessitates sophisticated and often lengthy synthetic sequences.

A convergent synthesis of the tricyclic skeleton of huperzine A has also been described, featuring a key regioselective intramolecular Heck reaction. nih.gov Furthermore, a patented synthetic method for huperzine A starts from 1,4-cyclohexanedione (B43130) monoethylene ketal and is completed in twelve steps, noted for its high yield and mild reaction conditions. google.com These methodologies, while often focused on the more widely studied Huperzine A, provide a fundamental basis and valuable insights for the synthesis of the this compound skeleton, which shares the core bicyclo[3.3.1]nonane framework.

Design and Synthesis of Novel this compound Derivatives and Analogs (e.g., O-arylated huperzinines)

The development of novel derivatives and analogs of this compound is a key area of research aimed at exploring and enhancing its biological properties. A significant recent advancement has been the design and synthesis of O-arylated huperzinines. nih.gov

This structural optimization of the 2-pyridone moiety of Lycodine alkaloids, including this compound, was achieved through a selective O-arylation process under metal-free conditions. nih.gov This method provides a direct and concise strategy for modifying the natural product, leading to a series of potent bioactive molecules. nih.gov The synthesis of these O-arylated derivatives represents the first structural optimization of this part of the this compound molecule. nih.gov

Other synthetic modifications have been explored for related compounds. For example, novel 16-substituted bifunctional derivatives of huperzine B were synthesized to create multifunctional cholinesterase inhibitors. nih.gov This involved developing a new preparative method for generating these derivatives from the 16-methyl group of huperzine B. nih.gov The synthesis of various huprine analogs has also been accomplished, where modifications were made to the quinoline (B57606) moiety and at position 12. nih.gov These were prepared via a Friedländer reaction using ethyl- or methyl-bicyclo[3.3.1]non-6-en-3-one and selected o-aminocyano aromatic compounds. nih.gov

These examples of derivative synthesis highlight the ongoing efforts to create novel analogs with potentially improved biological activities.

Structure-Activity Relationships Governing Biological Functions

The biological functions of this compound and its analogs are intrinsically linked to their chemical structures. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more effective compounds.

SAR studies have revealed that specific structural features are critical for the biological activity of these alkaloids. For instance, in the related compound huperzine B, the pyridone moiety is essential for key interactions with its biological targets, primarily through hydrogen bonding. psu.edu This understanding has guided the design of new derivatives.

The development of O-arylated huperzinines has provided new insights into the SAR of this class of compounds. These derivatives were found to be potent agonists of the cholinergic anti-inflammatory pathway (CAP). nih.gov The introduction of an aryl group at the 2-pyridone oxygen atom led to molecules with greater potency against monosodium urate (MSU)-induced IL-1β production compared to some clinical drugs and commercially available CAP agonists. nih.gov

Influence of Structural Modifications on Target Binding and Efficacy

In the case of O-arylated huperzinines, the modification of the 2-pyridone moiety was a key factor in their ability to activate the cholinergic anti-inflammatory pathway and block the initial phase of NLRP3 inflammasome activation. nih.gov Certain O-arylated derivatives, specifically compounds 3k and 3q, demonstrated greater potency against MSU-induced IL-1β production than established anti-inflammatory drugs and other CAP agonists. nih.gov This highlights how a targeted structural change can lead to a significant enhancement of a specific biological function.

For huprine derivatives, modifications to the quinoline ring and at position 12 resulted in varying levels of acetylcholinesterase (AChE) inhibition. nih.gov While some analogs showed moderate activity, the most potent was still about three times less active than the parent compounds, Huprines X and Y. nih.gov Molecular docking studies suggested that the variations in activity were due to differences in how the linkers at position 12 interacted with the target enzyme, providing clues for future structural modifications to improve activity. nih.gov

Furthermore, studies on huperzine A have shown that its complex and unique molecular structure, featuring a bicyclo[3.3.1]nonane skeleton fused with an α-pyridone ring, an exocyclic ethylidene moiety, and a 3-carbon bridge with an amino group, creates the correct electrostatic field for binding to AChE. researchgate.net This intricate three-dimensional arrangement is crucial for its high affinity and inhibitory potency. researchgate.netnih.gov

The table below summarizes the key structural modifications and their effects on biological activity for this compound and related analogs.

Compound ClassStructural ModificationKey Finding
O-arylated huperzinines Selective O-arylation of the 2-pyridone moiety. nih.govEnhanced agonistic activity at the cholinergic anti-inflammatory pathway. nih.gov
Huprine derivatives Replacement of the benzene (B151609) ring of the quinoline moiety with heterocycles or substituted phenyl groups; introduction of short linkers at position 12. nih.govResulted in moderate to potent acetylcholinesterase inhibitors, with activity influenced by the nature of the linker at position 12. nih.gov
16-substituted huperzine B derivatives Introduction of various substituents at the 16-methyl position. nih.govCreated multifunctional cholinesterase inhibitors with significantly increased potency compared to the parent compound. nih.gov

Analytical Methodologies for Huperzinine Research and Quantification

Extraction and Purification Techniques for Research Applications

The isolation of huperzinine for research is often performed as part of a broader effort to extract multiple alkaloids from Huperzia species, including the more abundant Huperzine A. wikipedia.orgwikidata.org The techniques employed are designed to separate a class of structurally similar compounds from the plant material.

A common initial step involves the extraction of ground, dried plant material with an organic solvent. Ethanol (B145695), often in an aqueous solution (e.g., 20-60% v/v), is frequently used, sometimes with heated reflux to increase efficiency. fishersci.cafishersci.com An alternative approach involves enzymatic digestion, where enzymes like cellulase (B1617823) are used to break down the plant cell walls, which may improve extraction rates. fishersci.ca

Following the initial solvent extraction, a series of purification steps are typically employed. These often include:

Acid-Base Liquid-Liquid Extraction: This classic technique for alkaloid purification leverages the basic nature of the amine group. The crude extract is first acidified (e.g., with hydrochloric acid), which protonates the alkaloids, making them water-soluble. This aqueous phase is then washed with a less polar organic solvent, such as ethyl acetate, to remove non-basic impurities. fishersci.com Subsequently, the aqueous layer is made basic (e.g., with ammonia) to deprotonate the alkaloids, rendering them soluble in a nonpolar organic solvent like chloroform (B151607). The alkaloids are then extracted into the chloroform layer, which is collected and concentrated. fishersci.comereztech.com

Chromatography: Various chromatographic methods are essential for purifying this compound from the concentrated alkaloid fraction.

Macroporous Resin Chromatography: Resins, such as the low-polarity SP850, can be used for initial purification and enrichment of the target alkaloids from the crude extract. wikipedia.orgwikidata.org

Column Chromatography: Traditional column chromatography using stationary phases like neutral alumina (B75360) or silica (B1680970) gel is a common purification step. wikidata.orgfishersci.ca Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727). fishersci.ca

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used in the final stages of purification to isolate individual alkaloids with high purity. wikipedia.orgwikidata.org Reversed-phase columns (e.g., C18) are frequently used, with mobile phases often consisting of methanol and water, sometimes with an acid modifier like trifluoroacetic acid (TFA) to improve peak separation. wikipedia.org

The combination of these techniques allows for the isolation of this compound and other related alkaloids from the complex mixture present in the raw plant extract. wikipedia.org

Quantitative Analysis Methods in Research Matrices

Accurate quantification of this compound in research matrices, such as plant extracts or biological samples, is critical. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose. fishersci.sethermofisher.com

High-Performance Liquid Chromatography (HPLC) A typical HPLC method for the analysis of Huperzia alkaloids involves a reversed-phase C18 column. fishersci.sefishersci.co.uk The separation is achieved using a mobile phase, which can be isocratic (constant composition) or a gradient (changing composition). Common mobile phases include mixtures of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol. fishersci.sefishersci.at

For detection and quantification, several types of detectors are used:

UV-Vis or Diode Array Detection (DAD): this compound and related alkaloids possess chromophores that absorb ultraviolet (UV) light. Detection is often set at a specific wavelength, such as 308 nm, to maximize sensitivity for this class of compounds. fishersci.co.ukfishersci.at DAD provides the additional benefit of acquiring a full UV spectrum for the peak, which aids in identification by comparing it to a reference standard. fishersci.se

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of selectivity and structural confirmation. fishersci.sefishersci.co.uk Electrospray ionization (ESI) is a common interface used to generate ions of the analytes, which are then detected by the mass spectrometer. This technique can provide the molecular weight and fragmentation patterns of the compounds, confirming their identity with high confidence. fishersci.se

A study detailing the quantification of the related alkaloid Huperzine A demonstrated good method validation results, which are indicative of the performance expected for analyzing this compound. fishersci.se This included a good linear regression (r = 0.9997) in a specific concentration range, high recovery rates (96.8-97.7%), and good precision with low relative standard deviations (RSD) for intra- and inter-day analyses (0.53% to 1.51%). fishersci.se

Capillary Electrophoresis (CE) Another advanced technique for separating these alkaloids is capillary electrophoresis, specifically cyclodextrin-modified mixed micellar electrokinetic capillary chromatography (CD-MEKC). fishersci.at This method utilizes a buffer system containing surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium cholate, along with a cyclodextrin (B1172386) modifier, to achieve separation in a capillary under a high voltage. fishersci.at A study on related huperzine alkaloids showed this method could separate them in under 9 minutes with low limits of detection (LOD) and quantification (LOQ) in the range of 0.38-0.80 μg/mL and 1.2-2.3 μg/mL, respectively. fishersci.at

These quantitative methods are essential for the quality control of herbal materials and for various research applications involving this compound. fishersci.se

Future Research Trajectories and Academic Perspectives on Huperzinine

Elucidation of Undiscovered Molecular Mechanisms and Targets

While the primary mechanism of action for related compounds like Huperzine A and Huperzine B is the inhibition of acetylcholinesterase (AChE), the full spectrum of molecular targets for huperzinine remains an active area of investigation. nih.govnih.govdrugbank.com Preliminary data suggests that this compound also interacts with AChE. However, the intricacies of this interaction, including its binding affinity and selectivity compared to other cholinesterases, require further detailed study.

Beyond its effect on AChE, the broader molecular landscape of this compound's activity is largely uncharted. Modern research methodologies, such as network pharmacology and molecular docking simulations, are being employed to predict and validate novel protein targets. nih.govnih.gov These computational approaches can help identify potential interactions with various signaling pathways implicated in neurodegenerative diseases and other conditions. For instance, studies on Huperzine A have revealed interactions with pathways like MAPK signaling, NF-kappa B signaling, and PI3K-Akt signaling, suggesting that this compound may also modulate these critical cellular processes. nih.gov Future research will likely focus on experimentally validating these predicted targets and elucidating the downstream effects of this compound binding. Understanding these undiscovered molecular mechanisms is crucial for unlocking the full therapeutic potential of this compound. news-medical.netmdpi.com

Exploration of Novel Preclinical Applications and Biological Activities

The known biological activities of this compound's parent compounds provide a roadmap for exploring its own preclinical applications. Huperzine A and Huperzine B have demonstrated neuroprotective effects beyond their AChE inhibition, including antioxidant properties and the ability to mitigate neuronal injury. nih.govcaymanchem.com For example, Huperzine B has been shown to protect PC12 cells from hydrogen peroxide-induced injury and increase the activity of antioxidant enzymes like glutathione (B108866) peroxidase and catalase. caymanchem.com It is plausible that this compound shares some of these protective qualities.

Future preclinical studies are expected to investigate a range of potential applications for this compound. These may include its efficacy in models of various neurodegenerative disorders, not limited to Alzheimer's disease. Given the anti-inflammatory and antioxidant properties observed in related alkaloids, exploring this compound's potential in conditions with an inflammatory component, such as rosacea, could be a fruitful avenue of research. nih.govnih.gov Furthermore, the diverse biological activities of Lycopodium alkaloids, including potential anti-cancer and anti-epileptic properties, suggest that this compound's therapeutic window could be broader than currently understood. researchgate.net

Advanced Synthetic Strategies and Pathway Engineering for Enhanced Production

The natural abundance of this compound is low, making extraction from plant sources an inefficient method for obtaining large quantities for research and potential therapeutic use. researchgate.netresearchgate.net This limitation necessitates the development of advanced synthetic strategies. While total synthesis of related compounds like Huperzine A has been achieved, these processes are often complex and not always suitable for large-scale production. researchgate.net Therefore, a key area of future research will be the development of more streamlined and efficient synthetic routes to this compound and its derivatives. escholarship.org

In parallel with chemical synthesis, pathway engineering in microbial or plant-based systems offers a promising alternative for sustainable production. nih.gov This involves identifying the key enzymes and genes in the biosynthetic pathway of this compound within its natural producers, such as Huperzia serrata. nih.govnih.gov By understanding the enzymatic steps leading to this compound, researchers can potentially transfer this genetic machinery into a host organism, like yeast or E. coli, that can be cultured on a large scale. This bio-engineering approach could provide a more cost-effective and environmentally friendly source of the compound. nih.gov

Comprehensive Omics-Based Research in Natural Production Systems

To facilitate both the discovery of new biological activities and the engineering of production pathways, a comprehensive understanding of this compound's role within its natural producers is essential. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to study the complex biological systems of plants like Huperzia serrata. nih.govnih.govfrontiersin.org

Q & A

Q. What experimental methodologies are recommended for identifying Huperzinine in plant extracts?

To identify this compound, combine chromatographic separation (e.g., HPLC or TLC) with spectroscopic validation. Use NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm structural features like the Lycopodium alkaloid backbone and substituents. LC-MS or GC-MS with high-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation and distinguishing this compound from analogs like Huperzine B or lycodine . For plant matrices, include a step to eliminate interference from co-occurring metabolites (e.g., phlegmarine) via solid-phase extraction (SPE) or preparative TLC .

Q. What are standard protocols for synthesizing this compound in laboratory settings?

Total synthesis of this compound typically involves Wagner-Meerwein rearrangements and oxidative cyclization of precursor alkaloids like Phlegmarine. Key steps include:

  • 1,2-alkyl shifts to form the tetracyclic skeleton.
  • Epoxidation and ring-opening at Δ²⁽³⁾ positions to establish stereochemistry (e.g., β-orientation of H-12 and 5-OH, confirmed via ROESY and X-ray crystallography) .
  • Functional group modifications , such as esterification or oxidation, guided by intermediates detected via isotopic labeling (¹³C or ²H) . Detailed synthetic workflows should include purity validation (>95% via HPLC) and chiral resolution data to address stereochemical heterogeneity.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed this compound biosynthesis pathways?

Discrepancies in pathways (e.g., presence/absence of intermediates like 4-(2-piperidyl)-acetoacetic acid) arise due to transient metabolite instability or species-specific variations in Huperzia plants. To address this:

  • Perform time-course metabolomic profiling (LC-MS/MS) across developmental stages to capture transient intermediates.
  • Use stable isotope-assisted tracing (e.g., ¹³C-lysine) to map precursor incorporation into this compound and related alkaloids .
  • Cross-validate findings with transcriptome data (e.g., CYP450 gene expression) to link biosynthetic enzymes to pathway steps .

Q. What experimental design considerations are critical for assessing this compound’s biological activity (e.g., ASIC1a inhibition)?

  • Dose-response assays : Use patch-clamp electrophysiology to measure ASIC1a current inhibition at varying concentrations (e.g., 10–100 µM). Include positive controls like Amiloride (IC₅₀ = 1.3 µM) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare inhibition rates between this compound and analogs (e.g., Lycocasine A vs. Huperzine B). Report effect sizes and confidence intervals .
  • Specificity testing : Screen against related ion channels (e.g., TRPV1, NMDA receptors) to rule off-target effects.

Q. How can researchers optimize this compound isolation from complex plant matrices?

  • Multi-step fractionation : Combine column chromatography (silica gel, Sephadex LH-20) with countercurrent distribution (CCD) to separate this compound from co-eluting alkaloids.
  • Purity validation : Use qNMR or mass defect filtering (HRMS) to detect trace impurities.
  • Scale-up challenges : Address low natural abundance (<0.01% dry weight) by integrating synthetic biology approaches (e.g., heterologous expression in E. coli or yeast) .

Q. What methodological pitfalls should be avoided in pharmacological studies of this compound?

  • Inadequate pharmacokinetic profiling : Include bioavailability studies (e.g., plasma concentration-time curves) and assess blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells).
  • Overlooking stereochemical activity relationships : Test both enantiomers (if applicable) for differential effects.
  • Poor replication practices : Adhere to NIH preclinical guidelines (e.g., detailed reporting of animal models, randomization, blinding) to ensure reproducibility .

Methodological Resources

  • Data Repositories : NCBI (transcriptome PRJNAXXXXXX) and MetaboLights (metabolomic profiles: MTBLSXXXX) .
  • Statistical Tools : GraphPad Prism for dose-response curve fitting (four-parameter logistic model) and R/Bioconductor for metabolomic data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.